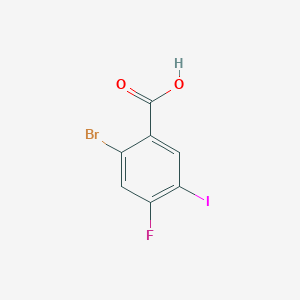

2-Bromo-4-fluoro-5-iodo-benzoic acid

Descripción general

Descripción

2-Bromo-4-fluoro-5-iodo-benzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-iodo-benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of benzoic acid derivatives. For example, starting with 4-fluorobenzoic acid, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The resulting 2-bromo-4-fluorobenzoic acid can then be iodinated using iodine and a suitable oxidizing agent such as iodic acid or potassium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient halogenation reagents, and catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-fluoro-5-iodo-benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

Substitution: Formation of substituted benzoic acids or esters.

Coupling: Formation of biaryl compounds.

Reduction: Formation of benzyl alcohols or benzaldehydes.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4-fluoro-5-iodo-benzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives that have applications in pharmaceuticals and agrochemicals. The compound's halogen atoms can act as leaving groups or participate in nucleophilic substitutions, facilitating a range of chemical transformations.

Key Synthesis Applications:

- Synthesis of Dibenzo[b,f]thiepin Derivatives: This compound is involved in synthesizing 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and its analogs, which are explored for their pharmacological properties.

- Preparation of Benzoic Acid Derivatives: It is also used to synthesize compounds such as 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, showcasing its versatility as a synthetic building block.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its derivatives are being studied for various biological activities, including anti-inflammatory and anticancer properties.

Therapeutic Applications:

- MEK Kinase Inhibition: Certain derivatives of this compound have been identified as selective inhibitors of MEK kinases, which play a critical role in cell proliferation and survival pathways. This makes them promising candidates for treating proliferative diseases such as cancer and psoriasis .

- Anti-inflammatory Properties: Compounds similar to this compound have shown potential as anti-inflammatory agents, contributing to ongoing research in this area.

Biological Research

The interactions of this compound with biological systems are essential for understanding its pharmacological effects. Studies focus on how this compound interacts with enzymes or receptors within cellular pathways.

- Enzyme Interaction Studies: Research indicates that the halogen substituents may enhance binding affinities and selectivity towards specific biological targets, influencing the efficacy of therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their similarities and differences:

| Compound Name | Description |

|---|---|

| 3-Bromo-4-fluoro-5-iodobenzoic acid | Similar halogenation pattern but different substitution positions on the benzene ring. |

| 4-Bromo-5-fluoro-2-methylbenzoic acid | Contains different substituents affecting reactivity and applications. |

| 5-Iodo-2-bromo-benzoic acid | Lacks fluorine, resulting in different chemical properties and reactivity profiles. |

| 2-Bromo-4-chloro-5-iodobenzoic acid | Similar structure but contains chlorine instead of fluorine, altering its chemical behavior. |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluoro-5-iodo-benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-fluorobenzoic acid

- 2-Fluoro-5-iodobenzoic acid

- 4-Bromo-2-fluorobenzoic acid

Uniqueness

2-Bromo-4-fluoro-5-iodo-benzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other halogenated benzoic acids. The combination of bromine, fluorine, and iodine allows for versatile chemical modifications and applications .

Actividad Biológica

2-Bromo-4-fluoro-5-iodo-benzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen substituents—bromine, fluorine, and iodine—affects its chemical reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C7H3BrFIO2 and a molecular weight of approximately 344.90 g/mol. The structural features of this compound contribute to its unique biological properties, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrFIO2 |

| Molecular Weight | 344.90 g/mol |

| Appearance | White solid |

The biological activity of this compound is largely determined by its interactions with specific enzymes and receptors. Compounds with similar structures often exhibit:

- Antimicrobial Activity : Halogenated benzoic acids are known for their ability to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Studies suggest that halogenated compounds can act as inhibitors of various kinases involved in cancer progression, potentially reversing transformed phenotypes in cell lines .

Case Studies

- Anticancer Activity : A study on halogenated benzimidazole carboxamides demonstrated that compounds with similar halogen substitutions showed promising anticancer activity by targeting integrin alpha4, which is implicated in tumor progression . Although this compound was not directly tested in this study, the findings indicate a potential pathway for its use in cancer therapy.

- Metabolic Regulation : Research on related compounds indicates that halogenated derivatives can enhance glucose consumption and inhibit lipid accumulation in adipocytes through activation of AMPK signaling pathways . This suggests that this compound may have implications for obesity and diabetes management.

Toxicity and Environmental Impact

The environmental impact and toxicity profile of halogenated compounds are critical for their application in pharmaceuticals. According to the EPA's IRIS database, compounds similar to this compound are evaluated for both cancerous and non-cancerous effects. The presence of halogens can influence the toxicity levels, necessitating careful assessment during development .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUQYAFXXSMRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.